4-(2-Cyano-3-fluorophenoxy)benzoic acid
Description
4-(2-Cyano-3-fluorophenoxy)benzoic acid (CAS: 195457-73-9) is a substituted benzoic acid derivative with the molecular formula C₁₃H₈ClFO₂ and a molar mass of 250.65 g/mol . Its structure consists of a benzoic acid backbone linked via an ether group to a phenyl ring substituted with a cyano (-CN) group at the 2-position and a fluorine (-F) atom at the 3-position.
Properties
IUPAC Name |
4-(2-cyano-3-fluorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-12-2-1-3-13(11(12)8-16)19-10-6-4-9(5-7-10)14(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAKUCMYPGKAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-3-fluorophenoxy)benzoic acid typically involves the reaction of 2-cyano-3-fluorophenol with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyano-3-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(2-Carboxy-3-fluorophenoxy)benzoic acid.
Reduction: 4-(2-Amino-3-fluorophenoxy)benzoic acid.
Substitution: 4-(2-Cyano-3-aminophenoxy)benzoic acid or 4-(2-Cyano-3-thiophenoxy)benzoic acid.
Scientific Research Applications
4-(2-Cyano-3-fluorophenoxy)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(2-Cyano-3-fluorophenoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(4-Fluorophenoxy)benzoic Acid (CAS: 129623-61-6)
- Molecular Formula : C₁₃H₉FO₃ .
- Key Differences: The fluorine atom is located at the para-position of the phenoxy ring, and the cyano group is absent.
- Impact: The para-fluorine exerts a moderate electron-withdrawing effect, slightly increasing the acidity of the benzoic acid moiety compared to unsubstituted analogs.
4-(3-Chloro-4-fluorophenyl)benzoic Acid
- Molecular Formula : C₁₃H₈ClFO₂ .
- Key Differences: Replaces the cyano group with a chlorine atom at the 3-position.
- Impact: Chlorine, being less electron-withdrawing than cyano, results in lower acidity (higher pKa) for the benzoic acid group. Enhanced lipophilicity due to chlorine may improve membrane permeability in biological systems compared to the cyano analog .
Functional Group Variations
4-(2-Amino-3-fluorophenyl)benzoic Acid
- Key Differences: Substitutes the cyano group with an amino (-NH₂) group.
- Impact: The electron-donating amino group decreases acidity and introduces hydrogen-bonding capabilities, altering solubility in polar solvents. Potential for divergent biological activity, such as targeting enzyme active sites requiring hydrogen-bond donors .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄ .
- Key Differences: Features a catechol (3,4-dihydroxyphenyl) group and an acrylic acid chain instead of a substituted phenoxy-benzoic acid structure.
- Impact: The dihydroxy groups confer strong antioxidant activity, unlike the electron-withdrawing substituents in 4-(2-cyano-3-fluorophenoxy)benzoic acid. Lower thermal stability due to the unsaturated acrylic chain compared to the rigid benzoic acid backbone .
Structural Analogues in Heterocyclic Systems
Triazine-Based Benzoic Acid Derivatives
- Example: 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid .
- Key Differences : Incorporates a triazine ring, introducing multiple sites for substitution and π-π stacking interactions.
- Impact :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(2-Cyano-3-fluorophenoxy)benzoic acid, a compound with the CAS number 944663-07-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a cyano and fluorophenoxy group. This structural configuration is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings regarding its biological activity.
Cytotoxicity Studies
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 Value (µg/mL) | Remarks |
|---|---|---|
| HCT116 | 6.76 | Highly potent |
| A549 | 193.93 | Moderate activity |
The compound showed a stronger effect on HCT116 cells compared to A549 cells, suggesting selectivity towards certain cancer types .
Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells. Key apoptotic markers such as Bax and p53 were upregulated, while anti-apoptotic markers like Bcl-2 were downregulated upon treatment. This suggests that the compound may promote cell death through the intrinsic apoptotic pathway .
Case Studies
- Study on Colon Cancer Cells : In a controlled experiment, HCT116 cells treated with 6.76 µg/mL of the compound exhibited a significant increase in apoptotic markers after 48 hours. Flow cytometry analysis indicated that the compound caused cell cycle arrest at the G1/S phase, leading to enhanced apoptosis compared to untreated controls .
- Comparative Analysis with Standard Treatments : When compared to standard chemotherapeutics like 5-fluorouracil, this compound demonstrated superior potency against HCT116 cells, highlighting its potential as an effective therapeutic agent .
Potential Therapeutic Applications
Given its potent cytotoxic effects and ability to induce apoptosis in cancer cells, this compound may hold promise as a candidate for further development in cancer therapy. Its selective action against specific cancer types could lead to targeted treatments with reduced side effects compared to conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
